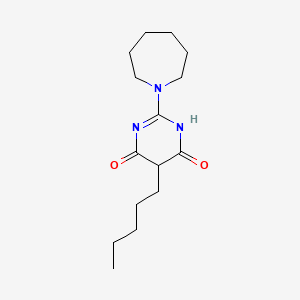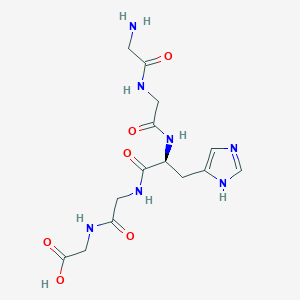
Glycylglycyl-L-histidylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-histidylglycylglycine is a peptide compound that consists of a sequence of glycine and histidine amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylglycyl-L-histidylglycylglycine can be synthesized using the carbobenzoxy azide procedure. This method involves the protection of amino groups with carbobenzoxy (Cbz) groups, followed by the formation of peptide bonds through azide intermediates. The synthesis typically requires controlled reaction conditions, including specific pH levels and temperatures, to ensure the correct formation of peptide bonds .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently produce peptides by sequentially adding protected amino acids to a growing peptide chain. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Glycylglycyl-L-histidylglycylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as amino, carboxyl, and imidazole groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the imidazole ring of the histidine residue.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce carbonyl groups within the peptide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Glycylglycyl-L-histidylglycylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes its role in drug delivery systems and as a component of peptide-based vaccines.
Mechanism of Action
The mechanism by which Glycylglycyl-L-histidylglycylglycine exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring of the histidine residue can coordinate with metal ions, influencing enzyme activity and protein structure. Additionally, the peptide can interact with cell surface receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- Glycyl-L-histidine
- L-histidylglycine
- Glycylglycyl-L-histidine
- Glycyl-L-histidylglycine
- L-histidylglycylglycine
Comparison: Glycylglycyl-L-histidylglycylglycine is unique due to its specific sequence of glycine and histidine residues, which confer distinct biochemical properties. Compared to similar compounds, it exhibits different metal-binding affinities and reactivity profiles, making it particularly useful in studies of metal-peptide interactions and enzymatic processes .
Properties
CAS No. |
60343-81-9 |
|---|---|
Molecular Formula |
C14H21N7O6 |
Molecular Weight |
383.36 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N7O6/c15-2-10(22)17-5-12(24)21-9(1-8-3-16-7-20-8)14(27)19-4-11(23)18-6-13(25)26/h3,7,9H,1-2,4-6,15H2,(H,16,20)(H,17,22)(H,18,23)(H,19,27)(H,21,24)(H,25,26)/t9-/m0/s1 |
InChI Key |
SYMZACDXOOCQPZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


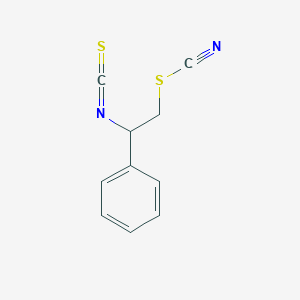
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
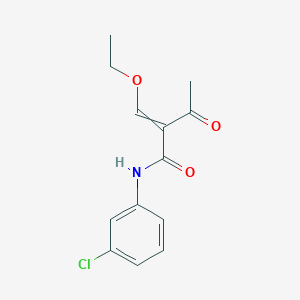
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

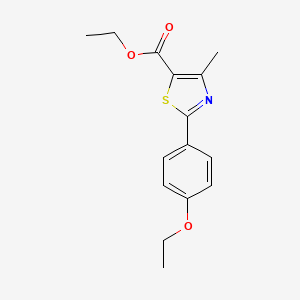

![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
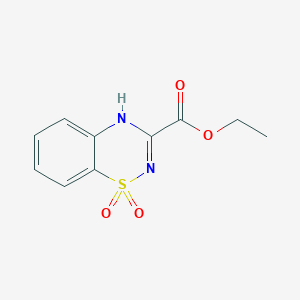

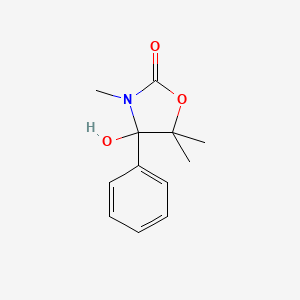

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)
